

# Spectroscopic and Synthetic Profile of 4-Amino-3-methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Amino-3-methylbenzoic acid**, a pivotal intermediate in pharmaceutical synthesis. The document details its characteristic spectral data, outlines relevant experimental protocols, and visualizes its role in significant synthetic pathways.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Amino-3-methylbenzoic acid**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Amino-3-methylbenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Data not available in searched literature	Data not available in searched literature	Aromatic H
Data not available in searched literature	Data not available in searched literature	Aromatic H
Data not available in searched literature	Data not available in searched literature	Aromatic H
Data not available in searched literature	Data not available in searched literature	-NH <sub>2</sub>
Data not available in searched literature	Data not available in searched literature	-CH <sub>3</sub>
Data not available in searched literature	Data not available in searched literature	-COOH

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Amino-3-methylbenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in searched literature	-COOH
Data not available in searched literature	Aromatic C-NH <sub>2</sub>
Data not available in searched literature	Aromatic C-H
Data not available in searched literature	Aromatic C-H
Data not available in searched literature	Aromatic C-COOH
Data not available in searched literature	Aromatic C-CH <sub>3</sub>
Data not available in searched literature	Aromatic C-H
Data not available in searched literature	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **4-Amino-3-methylbenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available in searched literature	O-H stretch (Carboxylic Acid)
Data not available in searched literature	N-H stretch (Amine)
Data not available in searched literature	C-H stretch (Aromatic)
Data not available in searched literature	C-H stretch (Aliphatic)
Data not available in searched literature	C=O stretch (Carboxylic Acid)
Data not available in searched literature	C=C stretch (Aromatic)
Data not available in searched literature	C-N stretch (Amine)
Data not available in searched literature	O-H bend (Carboxylic Acid)
Data not available in searched literature	N-H bend (Amine)

Technique: KBr Pellet or ATR

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Amino-3-methylbenzoic acid**[\[1\]](#)

m/z	Interpretation
151	Molecular Ion [M] <sup>+</sup>
134	[M - OH] <sup>+</sup>
106	[M - COOH] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like **4-Amino-3-methylbenzoic acid**. Specific parameters may require optimization based on the instrumentation used.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 10-20 mg of **4-Amino-3-methylbenzoic acid** in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Ensure the sample is fully dissolved.
- **Analysis:** Transfer the solution to a 5 mm NMR tube. Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for  $^1H$ ).
- **Data Processing:** Process the raw data by applying Fourier transformation. Reference the spectra to the residual solvent peak of DMSO- $d_6$  ( $\delta \sim 2.50$  ppm for  $^1H$  and  $\delta \sim 39.52$  ppm for  $^{13}C$ ).

### FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of **4-Amino-3-methylbenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Analysis:** Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over a suitable range (e.g., 4000-400  $cm^{-1}$ ).
- **Background Correction:** A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

### Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of **4-Amino-3-methylbenzoic acid** in a suitable volatile solvent (e.g., methanol) into the mass spectrometer, typically via a gas chromatograph for GC-MS analysis.

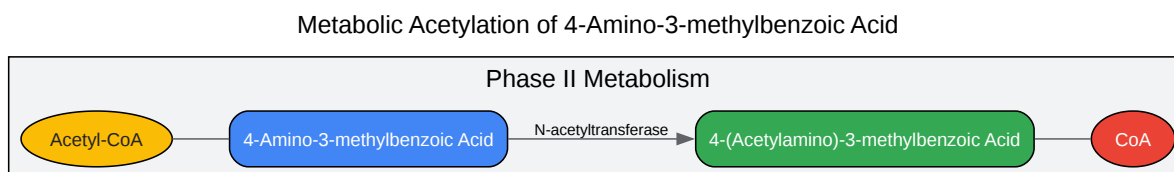
- Ionization: Utilize electron ionization (EI) as the method for generating molecular and fragment ions.
- Analysis: Acquire the mass spectrum, scanning over a suitable mass-to-charge ( $m/z$ ) range to detect the molecular ion and key fragments.

## Signaling Pathways and Workflows

While **4-Amino-3-methylbenzoic acid** is not known to be directly involved in specific biological signaling pathways, its significance lies in its roles as a key synthetic intermediate and a metabolite.

### Metabolic Pathway: Acetylation

In humans, **4-Amino-3-methylbenzoic acid** is known to undergo metabolism via acetylation to form 4-(Acetylamino)-3-methylbenzoic acid.[1] This detoxification pathway is a common metabolic fate for compounds containing an aromatic amine group.

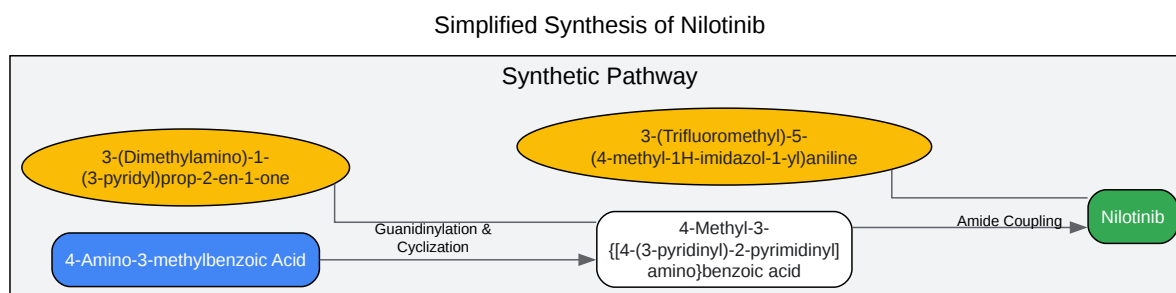


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Metabolic conversion of **4-Amino-3-methylbenzoic acid**.

### Synthetic Workflow: Synthesis of Nilotinib

**4-Amino-3-methylbenzoic acid** is a crucial starting material in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][3][4][5][6] The following diagram illustrates a simplified synthetic route.



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Role of **4-Amino-3-methylbenzoic acid** in Nilotinib synthesis.

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## References

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